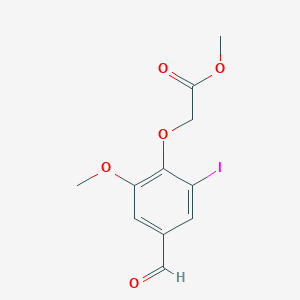

Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate

Description

Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate (CAS: 428460-82-6) is an iodinated aromatic ester with the molecular formula C₁₁H₁₁IO₅ and a molecular weight of 338.11 g/mol . Its structure features a phenolic ether backbone substituted with a formyl group (aldehyde), an iodine atom, and a methoxy group, with a methyl ester moiety attached via an acetoxy linker. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, owing to its reactive aldehyde and iodine substituents, which enable diverse functionalization pathways such as cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions . Commercial suppliers like Enamine Ltd and CymitQuimica list it as a discontinued building block, reflecting its niche applications .

Properties

IUPAC Name |

methyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO5/c1-15-9-4-7(5-13)3-8(12)11(9)17-6-10(14)16-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJORGEHPMMKEHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)I)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-formyl-2-iodo-6-methoxyphenol and methyl bromoacetate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the esterification process.

Reaction Mechanism: The phenol group of 4-formyl-2-iodo-6-methoxyphenol reacts with methyl bromoacetate in the presence of a base to form the desired ester, this compound.

Chemical Reactions Analysis

Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate, a chemical compound with a formyl group, an iodine substituent, and a methoxyphenoxy moiety, has potential applications in medicinal chemistry and organic synthesis. It is similar to 4-Formyl-2-iodo-6-methoxyphenyl acetate, which is used in drug synthesis and polymer science.

Scientific Research Applications

- Organic Synthesis this compound serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals. 4-Formyl-2-iodo-6-methoxyphenyl acetate, a similar compound, is used as an organic building block in the synthesis of various organic compounds.

- Thermo-pH Responsive Polymers A compound similar to 4-Formyl-2-iodo-6-methoxyphenyl acetate, specifically 2-((Dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate, has been used in the preparation of thermo-pH responsive polymers.

- Biological Activities Research suggests that ethyl 2-(2-formyl-6-methoxyphenoxy)acetate exhibits potential biological activities, with investigations focusing on its interactions with biological molecules to understand its mechanism of action and to assess its safety and efficacy for future applications. Hydrazone derivatives synthesized from 2-[(4-Formyl-2-iodo-6-methoxyphenoxy)methyl]benzonitrile have demonstrated anti-inflammatory, analgesic, and antibacterial activities.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl (2-methoxyphenoxy)acetate | Lacks formyl group | Different reactivity and applications |

| Methyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate | Iodo substituent instead of bromo or chloro | Variations in chemical behavior |

| Ethyl (4-chloro-2-formyl-6-methoxyphenoxy)acetate | Chlorine instead of hydrogen at position 4 | Different reactivity profiles |

Mechanism of Action

The mechanism of action of Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing properties:

Structural and Functional Comparisons

Iodine Substitution: The iodine atom in the target compound provides a heavy halogen for crystallographic studies (e.g., SHELX-based refinement ) and serves as a leaving group in nucleophilic aromatic substitution. Analogs like Methyl 2-(4-formylphenoxy)acetate lack this feature, limiting their utility in metal-catalyzed reactions .

Ester vs. Amide Derivatives: Replacing the methyl ester with an amide group (e.g., N-Benzyl-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide) increases hydrolytic stability, making it suitable for prolonged biological assays .

Triazine-Based Analogs: Compounds like 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid exhibit broader agricultural applications due to their triazine core, which mimics sulfonylurea herbicides such as metsulfuron-methyl .

Physicochemical Properties

- Melting Points : The triazine-containing analog (C₂₄H₁₈N₄O₆) has a higher melting point (217.5–220°C) compared to the target compound (data unavailable), likely due to increased molecular rigidity and hydrogen bonding .

- Solubility: The iodine atom in the target compound may reduce aqueous solubility compared to non-halogenated analogs like Methyl 2-(4-formylphenoxy)acetate, though this can be mitigated by ester/amide modifications .

Biological Activity

Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its synthesis, mechanisms of action, biological evaluations, and comparative studies with related compounds.

The synthesis of this compound typically involves the reaction of 4-formyl-2-iodo-6-methoxyphenol with methyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction proceeds through an esterification process, yielding the desired product along with potential side products depending on the reaction conditions.

Chemical Reactions:

- Oxidation: The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate.

- Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

- Substitution: The iodine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. Additionally, the iodine atom may participate in halogen bonding interactions, enhancing the compound's binding affinity and specificity towards various biological targets.

Biological Activity and Applications

This compound has been investigated for its potential therapeutic properties across various biological systems:

- Enzyme Inhibition: The compound has been utilized in studies focusing on enzyme-catalyzed reactions, acting as a probe for investigating biological pathways. Its ability to inhibit specific enzymes makes it a valuable tool in drug discovery.

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents.

- Cancer Research: Its selective cytotoxicity towards certain cancer cell lines has been noted, suggesting potential applications in oncology. For instance, compounds structurally related to this compound have shown promising results against T-lymphoblastic cell lines .

Comparative Studies

Comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| Methyl (4-formyl-2-chloro-6-methoxyphenoxy)acetate | Chlorine instead of iodine | Different reactivity; lower binding affinity |

| Methyl (4-formyl-2-bromo-6-methoxyphenoxy)acetate | Bromine instead of iodine | Varied substitution reaction rates |

| Methyl (4-formyl-2-fluoro-6-methoxyphenoxy)acetate | Fluorine instead of iodine | Unique electronic properties affecting reactivity |

The presence of iodine in this compound enhances its reactivity and potential for halogen bonding interactions, which are crucial for its biological activity compared to other halogenated derivatives.

Case Studies and Research Findings

Several studies have evaluated the biological efficacy of this compound:

- Study on Enzyme-Catalyzed Reactions: Research demonstrated that this compound could significantly alter enzyme kinetics, showcasing its potential as an enzyme inhibitor .

- Antimicrobial Testing: In vitro tests revealed that it exhibits substantial antimicrobial activity against several bacterial strains, indicating its potential use in developing new antimicrobial agents .

- Cytotoxicity Assessment: Cytotoxicity assays conducted on various cancer cell lines indicated that this compound possesses selective toxicity towards specific cancer types while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate, and what reaction conditions are critical for yield optimization?

- Answer : The synthesis typically involves multi-step functionalization of phenolic precursors. For example:

Esterification : Reacting 4-formyl-2-iodo-6-methoxyphenol with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone) to form the phenoxyacetate ester .

Iodination : Directing iodination at the ortho position relative to the methoxy group using iodine and a Lewis acid catalyst (e.g., AgOTf) .

- Critical factors : Temperature control (40–60°C), inert atmosphere (N₂/Ar), and stoichiometric excess of methyl chloroacetate (1.2–1.5 equiv) improve yields. Purification via column chromatography (hexane/EtOAc) is recommended .

Q. How can researchers purify this compound effectively, and what analytical techniques validate purity?

- Answer :

- Purification : Recrystallization from ethanol/water mixtures or gradient column chromatography (silica gel, hexane:EtOAc 3:1) are standard methods .

- Validation :

- HPLC (C18 column, MeCN:H₂O 70:30) to confirm >98% purity.

- ¹H/¹³C NMR : Key signals include the formyl proton (δ ~9.8 ppm, singlet) and methoxy groups (δ ~3.8–3.9 ppm) .

- Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z 376.1) .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- Answer :

- NMR : Assign signals for the formyl, iodo, and methoxy groups. COSY and HSQC experiments resolve overlapping peaks in aromatic regions .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, leveraging high-resolution data to confirm iodine positioning and ester geometry .

- FT-IR : Validate ester carbonyl (C=O stretch at ~1740 cm⁻¹) and formyl (C=O stretch at ~1700 cm⁻¹) groups .

Advanced Research Questions

Q. How can diastereodivergent synthesis strategies be applied to derivatives of this compound?

- Answer : Utilize Horner-Wadsworth-Emmons (HWE) reactions with phosphonate esters to generate stereoisomeric α,β-unsaturated esters. For example:

- React the aldehyde group with methyl 2-[bis(benzylthio)phosphoryl]acetate under basic conditions.

- Control stereochemistry by varying solvents (THF for Z-isomers, DMF for E-isomers) and temperature .

Q. How should researchers address contradictions between experimental NMR data and computational predictions for this compound?

- Answer :

Re-evaluate computational parameters : Ensure density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) account for solvent effects (DMSO or CDCl₃) .

Check dynamic effects : Conformational flexibility of the phenoxyacetate chain may cause signal splitting. Perform variable-temperature NMR to assess rotamer populations .

Cross-validate with XRD : Compare experimental bond angles/distances with computational models .

Q. What role does the iodo substituent play in directing regioselective functionalization, and how can this be exploited in drug design?

- Answer : The iodine atom acts as a directing group for cross-coupling reactions (e.g., Suzuki-Miyaura). Key applications:

- Palladium catalysis : Replace iodine with aryl/heteroaryl groups to generate bioactive analogs .

- Radiolabeling : Substitute ¹²⁷I with ¹²⁵I for tracer studies in pharmacokinetics .

Q. What computational tools are recommended for modeling the reactivity of this compound in enzyme-binding studies?

- Answer :

- Molecular docking : Use AutoDock Vina with the aldehyde group as a key pharmacophore for covalent binding to lysine residues.

- MD simulations : GROMACS with CHARMM forcefields to assess stability of enzyme-ligand complexes over 100-ns trajectories .

Q. How can high-throughput crystallography pipelines improve structural analysis of derivatives?

- Answer : Implement SHELXC/D/E for rapid phase determination:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.